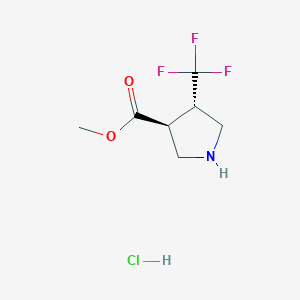

cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester

説明

“Cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester” is a chemical compound with the CAS Number: 71666-05-2. Its molecular formula is C7H10O4 and it has a molecular weight of 158.15 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is (1S,2R)-2-(ethoxycarbonyl)cyclopropanecarboxylic acid . The InChI code is 1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 .

Physical And Chemical Properties Analysis

科学的研究の応用

Biophysical Investigation of O-Acetylserine Sulfhydrylases

This compound has been utilized as a tool for the biophysical study of O-acetylserine sulfhydrylases (OASS) by employing fluorimetric methods and saturation transfer difference (STD) NMR . OASS is crucial in bacteria and plants for the biosynthesis of cysteine, a building block for many biomolecules. The cyclopropane-1,2-dicarboxylic acids help in understanding the binding mode of small molecules to OASS enzymes, which is significant for developing new antibacterial strategies .

Thermally Recyclable/ Degradable Materials

The cyclobutane ring in the related compound, CBDA-4, which shares a similar structure, can be cleaved upon heating . This property makes it a promising building block for creating materials that can be thermally recycled or degraded, thus contributing to sustainable material science .

Polymer Synthesis

Dicarboxylic acids, including cyclopropane derivatives, have extensive applications in polymer synthesis . They can serve as either diacid monomers or cross-linkers in the production of thermoplastics and thermosets, which are known for their excellent properties .

Metal-Organic Materials

The compound’s structural features make it suitable for use in metal-organic materials. Its ability to form stable complexes with metals can be leveraged in creating frameworks for catalysis, gas storage, or separation technologies .

Medicinal Applications

Recent studies have indicated that derivatives of cyclopropane-1,2-dicarboxylic acids, including the mono ethyl ester, exhibit antinociceptive activities . This suggests potential applications in pain management and pharmaceuticals .

Catalysis in Propylene Polymerization

The compound has been used as a phthalate-free internal donor in Ziegler-Natta catalysts for propylene polymerization . This application is particularly relevant in the production of polypropylene, a widely used plastic, offering a more environmentally friendly alternative to traditional catalyst systems .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

作用機序

- OASS catalyzes the last step of cysteine biosynthesis in bacteria and plants. It plays a crucial role in converting O-acetylserine to cysteine .

- Upon binding, most of the compounds induce a significant increase in fluorescence emission of the pyridoxal 50-phosphate (PLP) coenzyme, affecting enzyme function .

Target of Action

Mode of Action

- studies reveal the binding mode of cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester to OASS-A and OASS-B.

Biochemical Pathways

特性

IUPAC Name |

(1S,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVQFDJETHFEQY-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)

![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)

![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)

![3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1453446.png)